molecular formula C11H17NO9 B1229402 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid CAS No. 39937-91-2

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

Cat. No.: B1229402
CAS No.: 39937-91-2
M. Wt: 307.25 g/mol
InChI Key: FDONZIZJWIPGCO-NCJYIMSCSA-N
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Description

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound is characterized by the absence of a hydroxyl group at the second carbon and the presence of a double bond between the second and third carbons. It is also modified by the addition of a glycoloyl group at the nitrogen position. This unique structure contributes to its distinct biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid typically involves the following steps:

    Starting Material: The synthesis begins with N-acetylneuraminic acid.

    Dehydration: The compound undergoes a dehydration reaction to introduce the double bond between the second and third carbons.

    Glycoloylation: The nitrogen atom is then modified with a glycoloyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Techniques such as gel filtration and ion-exchange chromatography are employed for purification .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s reactivity.

    Substitution: The glycoloyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cell signaling and interactions, particularly in the context of sialic acid metabolism.

    Medicine: Investigated for its potential in drug development, especially in targeting sialic acid-related pathways in diseases such as cancer and viral infections.

    Industry: Utilized in the production of glycoproteins and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid involves its interaction with sialic acid-binding proteins and enzymes. It can inhibit sialidases, enzymes that cleave sialic acids from glycoconjugates, thereby affecting cellular processes such as adhesion, migration, and immune response. The compound’s unique structure allows it to act as a competitive inhibitor, binding to the active site of sialidases and preventing the hydrolysis of sialic acid residues .

Comparison with Similar Compounds

    N-acetylneuraminic acid: The parent compound, differing by the presence of an acetyl group instead of a glycoloyl group.

    2-Deoxy-2,3-didehydro-N-acetylneuraminic acid: Similar structure but with an acetyl group at the nitrogen position.

Uniqueness: 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid is unique due to its glycoloyl modification, which imparts distinct biological properties and enhances its inhibitory activity against sialidases compared to its acetylated counterpart .

Properties

IUPAC Name

(2R,3R,4S)-4-hydroxy-3-[(2-hydroxyacetyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO9/c13-2-5(16)9(18)10-8(12-7(17)3-14)4(15)1-6(21-10)11(19)20/h1,4-5,8-10,13-16,18H,2-3H2,(H,12,17)(H,19,20)/t4-,5+,8+,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONZIZJWIPGCO-NCJYIMSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(C(C1O)NC(=O)CO)C(C(CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(O[C@H]([C@@H]([C@H]1O)NC(=O)CO)[C@@H]([C@@H](CO)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192987
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39937-91-2
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039937912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Reactant of Route 2
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Reactant of Route 3
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Reactant of Route 4
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Reactant of Route 5
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid
Reactant of Route 6
2-Deoxy-2,3-didehydro-N-glycoloylneuraminic acid

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